Tyclopyrazoflor
Overview
Description
. This compound is known for its unique chemical structure, broad-spectrum efficacy, and environmentally friendly properties. It is particularly effective against sap-feeding insect pests such as aphids and whiteflies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tyclopyrazoflor involves several key steps:
Chlorination: The pyrazolidinone is then chlorinated to produce a pyrazoline derivative.
Oxidation: The pyrazoline derivative is oxidized to yield the disubstituted pyrazole.
Amidation: The final step involves the amidation of the advanced pyridinylpyrazole derivative with an acid chloride.
Industrial Production Methods: Industrial production of this compound focuses on optimizing the thiol-ene reaction for the preparation of key intermediates. This includes the use of methyl 3-((3,3,3-trifluoropropyl)thio)propanoate, which is synthesized via thiol-ene chemistry . The process is scalable and ensures high yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: Tyclopyrazoflor undergoes various chemical reactions, including:
Oxidation: Conversion of pyrazoline to disubstituted pyrazole.
Substitution: Chlorination of pyrazolidinone to form pyrazoline.
Amidation: Formation of the final product through amidation with acid chloride.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or other peroxides.
Substitution: Chlorination is carried out using chlorinating agents like thionyl chloride.
Amidation: Utilizes acid chlorides and amines under controlled conditions.
Major Products: The major product of these reactions is this compound itself, with intermediates such as pyrazolidinone, pyrazoline, and disubstituted pyrazole being formed along the way .
Scientific Research Applications
Tyclopyrazoflor has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying pyridylpyrazole chemistry and its derivatives.
Biology: Investigated for its effects on insect physiology and its potential as a biopesticide.
Medicine: Explored for its potential use in developing new insecticidal drugs.
Industry: Applied in agricultural settings to control sap-feeding pests, improving crop yields and quality.
Mechanism of Action
Tyclopyrazoflor primarily exerts its effects by interfering with the nervous system of insects . It binds to specific receptors in the insect’s nervous system, leading to disruption of neural transmission and eventual death of the pest . The pyridyl and pyrazole groups in its structure are crucial for its binding affinity and activity .
Comparison with Similar Compounds
Flupyradifurone: Another insecticide with low toxicity to honeybees.
Flupyrimin: Known for its effectiveness against a wide range of pests.
Uniqueness: Tyclopyrazoflor stands out due to its unique chemical structure, which includes a trifluoropropylthio group that enhances its ability to penetrate lipid membranes and increase absorption in insects . This structural feature, combined with its broad-spectrum activity and environmental friendliness, makes it a valuable addition to the arsenal of insecticides .
Properties
IUPAC Name |
N-(3-chloro-1-pyridin-3-ylpyrazol-4-yl)-N-ethyl-3-(3,3,3-trifluoropropylsulfanyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClF3N4OS/c1-2-23(14(25)5-8-26-9-6-16(18,19)20)13-11-24(22-15(13)17)12-4-3-7-21-10-12/h3-4,7,10-11H,2,5-6,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHVHTPMRCXCIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CN(N=C1Cl)C2=CN=CC=C2)C(=O)CCSCCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClF3N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20894948 | |
Record name | Tyclopyrazoflor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20894948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1477919-27-9 | |
Record name | Tyclopyrazoflor | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1477919279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tyclopyrazoflor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20894948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TYCLOPYRAZOFLOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ5CFR2SPH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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